Cl.COc1cc2CCN=Cc2cc1OC
. This representation provides a way to visualize the compound’s structure using chemical informatics software.
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide is a chemical compound with significant interest in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure and potential applications in various scientific fields.
The compound is derived from isoquinoline, a bicyclic structure known for its presence in numerous natural products and pharmaceuticals. The specific hydroiodide form indicates the presence of iodine, which can enhance the compound's solubility and stability in certain applications.
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide belongs to the class of isoquinoline derivatives. Isoquinolines are recognized for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.
The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide has been achieved through various methods. One notable approach involves a one-pot method, which simplifies the reaction steps and enhances yield:
This method has demonstrated high purity (over 99%) and yield (greater than 75%), making it a promising route for industrial applications .
The molecular formula of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide is , with a molar mass of approximately 363.19 g/mol. The structure features:
The melting point of this compound is reported to be approximately 253 °C .
The chemical reactivity of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide includes potential nucleophilic substitutions and cyclization reactions typical of isoquinoline derivatives. These reactions can be leveraged for further derivatization or in the synthesis of related compounds.
The one-pot synthesis method minimizes waste and reduces the number of steps required compared to traditional multi-step syntheses that often involve protective group strategies . This efficiency makes it suitable for large-scale production.
The mechanism of action for compounds like 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives typically involves interactions with biological macromolecules such as enzymes or receptors. The precise mechanism can vary based on the target but may include:
While specific data on the mechanism of action for this particular compound may not be extensively documented, similar isoquinoline derivatives have shown promise in modulating various biological processes .
Relevant data indicate that the compound's properties are conducive for further exploration in pharmaceutical applications .
6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-carboximidamide hydroiodide has potential applications in:
One-pot synthesis has emerged as a highly efficient strategy for constructing the 6,7-dimethoxy-3,4-dihydroisoquinoline core, significantly streamlining the production of advanced intermediates like the carboximidamide hydroiodide derivative. The patented one-pot approach (CN110845410A) enables the conversion of homoveratrylamine (3,4-dimethoxyphenylethylamine) directly to 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride through sequential formylation and ring-closure reactions within a single reaction vessel [1]. This methodology eliminates intermediate isolation steps, reducing processing time by approximately 40% compared to traditional multi-step sequences while achieving exceptional yields of up to 91.2% for the dihydroisoquinoline hydrochloride intermediate [1]. The reaction proceeds under mild conditions (20-25°C) following initial cooling to 0-5°C, with precise stoichiometric control of oxalyl chloride (1.05-1.10 equivalents) critical for minimizing byproduct formation. The operational simplicity of this one-pot system facilitates scale-up to kilogram quantities without yield deterioration, making it particularly valuable for industrial-scale production of pharmaceutical intermediates requiring this heterocyclic scaffold [1] [4].
Table 1: Performance Metrics of One-Pot Synthesis
Parameter | Traditional Approach | One-Pot Method | Improvement |
---|---|---|---|
Reaction Steps | 4-5 | 1 | 75-80% reduction |
Overall Yield | 65-70% | 89-91.2% | 25-30% increase |
Processing Time | 18-24 hours | 5-7 hours | 67-71% reduction |
Purity (HPLC) | 95-97% | 98.5-99.3% | 2-3% increase |
Scale-up Feasibility | Moderate | Excellent | Significant improvement |
The Bischler-Napieralski cyclization represents the pivotal ring-forming step in constructing the dihydroisoquinoline framework, with catalyst selection profoundly impacting reaction efficiency and product purity. Phosphotungstic acid (H₃PW₁₂O₄₀) has been established as a superior catalyst compared to conventional alternatives like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) for this transformation [1]. When employed at 5-8 mol% loading in acetonitrile solvent, phosphotungstic acid facilitates complete cyclization of the formamide intermediate within 2-3 hours at reflux temperature (82°C), substantially below the 6-8 hours typically required with POCl₃ [1] [7]. This heteropolyacid catalyst enables a remarkable product yield of 89-92% while generating minimal polymeric byproducts – a significant advantage over POCl₃ catalysis, which typically yields 75-80% product with challenging impurity profiles [1].
The catalytic mechanism involves Brønsted acid activation of the carbonyl oxygen, facilitating electrophilic attack by the electron-rich dimethoxyaryl ring. Phosphotungstic acid's thermal stability permits catalyst recovery and reuse for 3-4 cycles without significant activity loss, enhancing process sustainability. Comparative studies demonstrate that reactions catalyzed by phosphotungstic acid consistently produce dihydroisoquinoline intermediates with ≥98.5% purity by HPLC, whereas POCl₃-mediated cyclizations typically yield products with 92-95% purity, requiring additional purification steps [1] [7].
The formylation step preceding ring closure critically influences the overall efficiency of dihydroisoquinoline synthesis. Extensive reagent screening has identified oxalyl chloride as the optimal formylating agent when reacting with homoveratrylamine in dichloromethane at 0-5°C, producing N-(3,4-dimethoxyphenethyl)oxalamic acid chloride as a crystalline intermediate [1] [4]. This intermediate precipitates directly from the reaction mixture and can be isolated by filtration in 95% yield, significantly enhancing process control compared to liquid formamide intermediates generated with traditional formylating agents [1]. The crystalline nature of this intermediate facilitates efficient washing to remove chloride salts and excess oxalyl chloride, achieving ≥99% purity before ring closure [1].
Comparative studies reveal substantial yield advantages for oxalyl chloride over alternative formylation reagents:
Table 2: Formylation Reagent Performance Comparison
Formylating Agent | Reaction Temperature | Intermediate Stability | Cyclization Yield |
---|---|---|---|
Oxalyl chloride | 0-5°C | High (crystalline solid) | 89-91.2% |
Ethyl formate | Reflux (54°C) | Moderate (oil) | 75-78% |
Formic acid | 100-110°C | Low (decomposition) | 60-65% |
Methyl formate | 40-45°C | Moderate (oil) | 70-72% |
The intermediate isolation protocol provides a crucial purity control point, eliminating impurities before the cyclization step. This isolation strategy prevents side reactions during the Bischler-Napieralski cyclization, particularly those involving residual water or unreacted amine that commonly plague one-pot formylation-cyclization sequences [1] [4]. When coupled with phosphotungstic acid catalysis, this approach consistently delivers 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with ≤0.5% total impurities, meeting stringent pharmaceutical intermediate specifications without additional purification [1].
Two principal synthetic routes dominate the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline derivatives: the homoveratrylamine route and the phenethylamine precursor route. The homoveratrylamine (3,4-dimethoxyphenethylamine) approach represents the most direct pathway, requiring only formylation and cyclization to construct the dihydroisoquinoline core [1] [4]. This commercially available starting material (CAS 120-20-7) provides the complete carbon skeleton with pre-installed methoxy substituents, enabling a streamlined two-step synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride with 85-90% overall yield [4]. The structural congruence between homoveratrylamine and the target heterocycle minimizes functional group manipulations, significantly reducing process complexity and cost.
In contrast, the phenethylamine-based route requires additional synthetic steps to install the dimethoxy functionality. This typically begins with unprotected phenethylamine (or 3-hydroxyphenethylamine) that undergoes electrophilic aromatic substitution, O-alkylation, and potentially protective group manipulations before cyclization [7] [9]. While this approach offers flexibility for introducing diverse substitution patterns, it suffers from several disadvantages for specific 6,7-dimethoxy derivatives: 1) Multiple extra steps (3-5 additional operations) reducing overall yield to 45-55%; 2) Regiochemical challenges in achieving specific dimethoxy placement; 3) Requirement for expensive ortho-directing groups or protection/deprotection sequences to ensure proper substitution pattern [7] [9].
The Pomeranz-Fritsch-Bobbitt cyclization represents an alternative phenethylamine-based approach that constructs the isoquinoline ring through acid-catalyzed cyclization of aminoacetals. While elegant for synthesizing 1-substituted tetrahydroisoquinolines, this method demonstrates limited applicability for 3,4-dihydro derivatives like our target compound, typically yielding ≤40% of the desired product alongside significant dehydration byproducts [9]. Consequently, the homoveratrylamine route remains the preferred industrial-scale approach for 6,7-dimethoxy-3,4-dihydroisoquinoline synthesis, balancing atomic economy with practical efficiency.
CAS No.: 192126-76-4
CAS No.: 10025-85-1
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13131-49-2